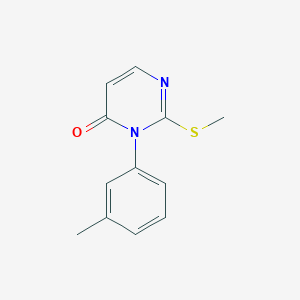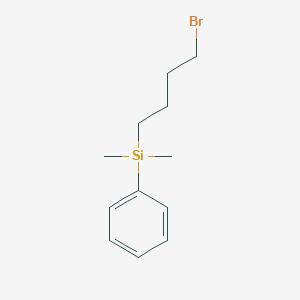
2,4-Dichlorophenylglyoxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichlorophenylglyoxylic acid is an organic compound with the molecular formula C8H4Cl2O3 It is a derivative of phenylglyoxylic acid, where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorophenylglyoxylic acid typically involves the chlorination of phenylglyoxylic acid. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where phenylglyoxylic acid is treated with chlorine gas in a continuous flow reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichlorophenylglyoxylic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of dichlorobenzoic acids or dichlorobenzophenones.
Reduction: Formation of dichlorobenzyl alcohols or dichlorobenzaldehydes.
Substitution: Formation of various substituted phenylglyoxylic acids.
Aplicaciones Científicas De Investigación
2,4-Dichlorophenylglyoxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dichlorophenylglyoxylic acid involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes, affecting metabolic pathways. The presence of chlorine atoms enhances its reactivity, allowing it to participate in various biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4-Dichlorobenzoic acid: Another chlorinated aromatic acid with applications in organic synthesis.
2,4-Dichlorobenzaldehyde: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 2,4-Dichlorophenylglyoxylic acid is unique due to its specific substitution pattern and reactivity. The presence of two chlorine atoms at the 2 and 4 positions provides distinct chemical properties, making it valuable in various synthetic and research applications. Its ability to undergo diverse chemical reactions and its potential biological activity further highlight its importance.
Propiedades
Número CAS |
32375-56-7 |
|---|---|
Fórmula molecular |
C8H4Cl2O3 |
Peso molecular |
219.02 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C8H4Cl2O3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3H,(H,12,13) |
Clave InChI |
JTXYGIVWNOQIBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[4.2.0]octa-1,5-diene-3,4-dione](/img/structure/B14139250.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B14139267.png)


![Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane](/img/structure/B14139284.png)
![N-(2,5-dichlorophenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B14139289.png)
![10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole](/img/structure/B14139301.png)

![3-(4-methoxyphenyl)-4-methyl-N-[(4-propan-2-yloxyphenyl)methyl]pentan-1-amine](/img/structure/B14139310.png)
![2-methyl-3-{[(E)-(3-nitrophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14139317.png)



